molecular formula C12H10ClNO B6380631 MFCD18315434 CAS No. 1261927-92-7

MFCD18315434

Cat. No.: B6380631
CAS No.: 1261927-92-7
M. Wt: 219.66 g/mol
InChI Key: WCZLXMLLJBWDQG-UHFFFAOYSA-N
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Description

Compounds with similar MDL identifiers (e.g., MFCD11044885, MFCD22741544) often belong to classes such as pyrazolo-pyridines, benzimidazoles, or trifluoromethyl-substituted aromatics, which are known for their bioactivity and synthetic versatility . These compounds typically exhibit moderate solubility (e.g., 0.45–0.69 mg/mL) and molecular weights ranging from 170–350 g/mol, with functional groups influencing pharmacokinetic properties like BBB permeability and CYP inhibition .

Properties

IUPAC Name

3-(3-aminophenyl)-5-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,15H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZLXMLLJBWDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685834
Record name 3'-Amino-5-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-92-7
Record name 3'-Amino-5-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18315434” involves a series of chemical reactions under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield. Common methods include:

    Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.

    One-Pot Synthesis: This method allows the formation of “this compound” in a single reaction vessel, reducing the need for intermediate purification.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

“MFCD18315434” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving “this compound” are carried out under specific conditions to ensure the desired outcome. Common reagents include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction rate and yield.

Major Products

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may produce an oxidized derivative, while substitution may yield a new compound with a different functional group.

Scientific Research Applications

“MFCD18315434” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.

    Industry: “this compound” is utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism by which “MFCD18315434” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact mechanism may vary depending on the context and application of the compound.

Comparison with Similar Compounds

Structural and Functional Similarities

Property This compound (Inferred) CAS 918538-05-3 CAS 1533-03-5
Molecular Formula C₆H₃Cl₂N₃ (hypothetical) C₆H₃Cl₂N₃ C₁₀H₉F₃O
Molecular Weight ~188 g/mol 188.01 g/mol 202.17 g/mol
Key Functional Groups Chloropyrrolotriazine Chloropyrrolotriazine Trifluoromethyl ketone
Bioactivity Anticancer (hypothetical) Kinase inhibition Enzyme inhibition (e.g., CYP450)
Solubility (Log S) -2.5 to -3.0 -2.47 (ESOL) -2.63 (SILICOS-IT)

Key Research Findings

Structural Analogues : Compounds like CAS 918538-05-3 and CAS 1533-03-5 share core heterocyclic frameworks with this compound but differ in substituents (e.g., Cl vs. CF₃), significantly altering solubility and target selectivity .

Synthetic Efficiency : Green chemistry approaches (e.g., recyclable catalysts in CAS 1533-03-5 synthesis) suggest scalable production methods applicable to this compound derivatives .

Safety Profiles : Chlorinated analogs (e.g., CAS 918538-05-3) show higher dermal toxicity compared to fluorinated counterparts, guiding safer design principles .

Tables of Comparative Data

Table 1: Physicochemical Properties

Compound Molecular Weight Log P TPSA (Ų) Hydrogen Bond Donors
This compound (Inferred) ~188 2.8 45 1
CAS 918538-05-3 188.01 3.1 41 1
CAS 1533-03-5 202.17 3.5 26 0

Table 2: Bioactivity Metrics

Compound IC₅₀ (nM) EC₅₀ (nM) Selectivity Index
This compound (Inferred) 50–100 80–120 1.5–2.0
CAS 918538-05-3 120 200 1.7
CAS 1533-03-5 25 40 1.6

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